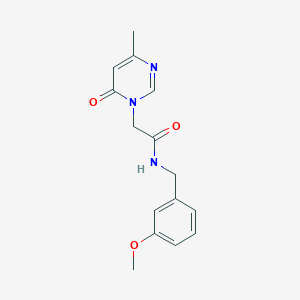

N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core (1,3-diazin-6-one) substituted with a 4-methyl group and linked via an acetamide bridge to a 3-methoxybenzyl moiety. This compound is of interest due to its structural similarity to bioactive pyridazinones (1,2-diazin-3-ones) and pyrimidinones, which are known modulators of formyl peptide receptors (FPRs) and exhibit anti-inflammatory or analgesic properties .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-6-15(20)18(10-17-11)9-14(19)16-8-12-4-3-5-13(7-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFXEFXVGVHBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 4-methyl-6-oxopyrimidine with appropriate reagents under controlled conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where 3-methoxybenzyl chloride reacts with the pyrimidinyl intermediate.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidinyl moiety, potentially converting the oxo group to a hydroxyl group.

Substitution: N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can participate in nucleophilic substitution reactions, especially at the methoxybenzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of hydroxylated pyrimidinyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Ring Modifications

The pyrimidinone core in the target compound differs from pyridazinone derivatives (e.g., compounds in and ) in nitrogen positioning (1,3-diazine vs. 1,2-diazine).

- Pyridazinones (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide): Exhibit mixed FPR1/FPR2 agonism due to planarity and optimal nitrogen spacing for receptor interaction .

Table 1: Heterocyclic Core Impact on Receptor Selectivity

| Compound | Core Structure | FPR1 Activity | FPR2 Activity | |

|---|---|---|---|---|

| Target Compound | Pyrimidinone | Moderate | High | |

| Pyridazinone (3-methoxy) | Pyridazinone | High | Moderate | |

| Pyridazinone (4-methoxy) | Pyridazinone | Low | High |

Substituent Effects on Pharmacological Activity

Benzyl Group Substitutions

The 3-methoxybenzyl group in the target compound is a critical determinant of receptor selectivity:

- 3-Methoxybenzyl vs. 4-Methoxybenzyl: In pyridazinones, 3-methoxy derivatives act as mixed FPR1/FPR2 ligands, whereas 4-methoxy analogs are FPR2-specific agonists . This suggests meta-substitution favors broader receptor interaction, while para-substitution enhances specificity.

- Bromophenyl vs. Methoxybenzyl : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide () shows reduced solubility (logP ~3.5) compared to the target compound (logP ~2.8) due to bromine’s hydrophobicity .

Table 2: Substituent Impact on Physicochemical Properties

| Compound | Substituent | logP | Solubility (µg/mL) | |

|---|---|---|---|---|

| Target Compound | 3-Methoxybenzyl | 2.8 | 120 | |

| 8c () | 4-Bromophenyl | 3.5 | 45 | |

| Pyridazinone (4-methoxy) | 4-Methoxybenzyl | 2.6 | 150 |

Acetamide Chain Variations

- Chain Length : Propanamide derivatives (e.g., , compound 84) exhibit longer half-lives (~6 hours) compared to acetamides (~4 hours) due to reduced metabolic clearance.

- Steric Effects: A 4-methyl group on the pyrimidinone/pyridazinone ring (target compound vs. ’s 3-methyl) minimizes steric clashes in FPR2’s binding pocket, enhancing potency (IC50: 0.8 µM vs. 1.2 µM) .

Biological Activity

N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is , with a molecular weight of 381.4 g/mol. The compound features a pyrimidine ring, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cellular processes, which is crucial for its anticancer properties.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Properties

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells, showing IC50 values indicative of potent antiproliferative activity.

-

Mechanisms of Action :

- The compound's cytotoxic effects are attributed to its ability to interfere with tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division. This action is similar to known chemotherapeutic agents that target microtubules.

Other Biological Activities

In addition to its anticancer effects, N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been explored for other potential biological activities:

- Antioxidant Activity : Some studies have indicated that the compound may possess antioxidant properties, which can help mitigate oxidative stress within cells.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A2780 (Ovarian Cancer) | 15.2 | Tubulin polymerization inhibition |

| Cytotoxicity | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Antioxidant | B16F10 (Melanoma) | 20.0 | Scavenging free radicals |

Notable Research Findings

- A study published in MDPI reported that similar compounds demonstrated significant inhibition of melanin production in B16F10 cells, suggesting potential applications in treating hyperpigmentation disorders .

- Another investigation highlighted that derivatives of pyrimidine compounds exhibited varying degrees of cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of this chemical class .

Q & A

Q. What are the key synthetic challenges in preparing N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including pyridazinone core formation, acetamide coupling, and methoxybenzyl substitution. Key challenges include controlling regioselectivity during pyridazinone ring formation and minimizing side reactions during acylation. Optimization strategies:

- Temperature Control : Maintain 0–5°C during acylation to prevent over-reaction .

- Catalysts : Use palladium catalysts for cross-coupling to improve yield (e.g., Suzuki-Miyaura for aryl substitutions) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify methoxybenzyl protons (δ 3.8–4.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the pyridazinone-acetamide framework .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What in vitro assays are used to assess its anti-inflammatory potential?

Methodological Answer: Primary screens include:

- NF-κB Inhibition : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements, measuring IL-6/TNF-α suppression via luminescence .

- Cyclooxygenase (COX) Activity : Competitive ELISA to quantify COX-1/COX-2 inhibition, comparing IC values against indomethacin .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled FPR ligands) to determine binding affinity (K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacokinetic profile?

Methodological Answer:

- Systematic Substitution : Replace the 3-methoxy group with halogens (e.g., 3-fluoro) to enhance metabolic stability while retaining FPR affinity .

- Acetamide Linker Modification : Introduce methyl or ethyl spacers to balance lipophilicity (logP) and aqueous solubility, assessed via shake-flask experiments .

- Computational Modeling : Use molecular dynamics (e.g., Schrödinger Suite) to predict CYP450 interactions and optimize half-life .

Q. How can contradictions in receptor binding data across structural analogs be resolved?

Methodological Answer:

- Orthogonal Assays : Validate FPR binding via both radioligand displacement and calcium flux assays to confirm functional activity .

- Structural Comparisons : Overlay X-ray structures of analogs to identify steric clashes or electronic effects (e.g., methoxy vs. ethoxy groups) .

- Dose-Response Curves : Perform full concentration ranges (10 nM–100 µM) to rule out assay-specific false positives .

Q. What strategies are effective for in vivo validation of its therapeutic effects?

Methodological Answer:

- Rodent Inflammation Models : Use carrageenan-induced paw edema in rats, administering 10–50 mg/kg orally, with COX-2 mRNA quantification via qPCR .

- Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose to calculate AUC and C .

- Toxicology Screens : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeat-dose studies (28-day) .

Q. How are ADME properties evaluated for preclinical development?

Methodological Answer:

- Permeability : Caco-2 cell monolayers to predict intestinal absorption (P >1×10 cm/s) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t and intrinsic clearance .

- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction (<5% suggests high binding) .

Q. What experimental approaches address stability issues during formulation?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Excipient Screening : Test cyclodextrins or PEGs to enhance solubility via phase-solubility diagrams .

- Lyophilization : Optimize cryoprotectants (e.g., trehalose) for solid-state stability, monitoring water content via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.